N-acetylglycyl-N-cyclopentyl-N~2~-(4-methylphenyl)isovalinamide
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Overview
Description
N-acetylglycyl-N-cyclopentyl-N~2~-(4-methylphenyl)isovalinamide is a complex organic compound with the molecular formula C21H31N3O3 It is characterized by the presence of an acetylglycyl group, a cyclopentyl ring, and a 4-methylphenyl group attached to an isovalinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylglycyl-N-cyclopentyl-N~2~-(4-methylphenyl)isovalinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of N-acetylglycine: This can be achieved by acetylation of glycine using acetic anhydride in the presence of a base such as pyridine.
Coupling with cyclopentylamine: The N-acetylglycine is then coupled with cyclopentylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form N-acetylglycyl-N-cyclopentylamine.
Introduction of the isovalinamide group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-acetylglycyl-N-cyclopentyl-N~2~-(4-methylphenyl)isovalinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or acetyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or acetyl derivatives.
Scientific Research Applications
N-acetylglycyl-N-cyclopentyl-N~2~-(4-methylphenyl)isovalinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-acetylglycyl-N-cyclopentyl-N~2~-(4-methylphenyl)isovalinamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-N-(2-methylphenyl)acetamide
- N-cyclopentyl-2-(4-methoxyphenyl)acetamide
- N-cycloheptyl-2-phenylacetamide
Uniqueness
N-acetylglycyl-N-cyclopentyl-N~2~-(4-methylphenyl)isovalinamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H31N3O3 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-(N-(2-acetamidoacetyl)-4-methylanilino)-N-cyclopentyl-2-methylbutanamide |
InChI |
InChI=1S/C21H31N3O3/c1-5-21(4,20(27)23-17-8-6-7-9-17)24(19(26)14-22-16(3)25)18-12-10-15(2)11-13-18/h10-13,17H,5-9,14H2,1-4H3,(H,22,25)(H,23,27) |
InChI Key |
FYZQDDMMMKTMGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCC1)N(C2=CC=C(C=C2)C)C(=O)CNC(=O)C |
Origin of Product |
United States |
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